Cas no 632-32-6 (delta8(14)-Ergostenol)
delta8(14)-Ergostenol structure
Product Name:delta8(14)-Ergostenol
delta8(14)-Ergostenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3beta,5alpha)-ergost-8(14)-en-3-ol
- (3b,5a)-Ergost-8(14)-en-3b-ol
- .alpha.-Ergostenol
- Ergost-8(14)-en-3-ol, (3.beta.,5.alpha.)-
- (24S)-beta-Methyl cholest-8(14)-enol
- SCHEMBL4429574
- 5.alpha.-Ergost-8(14)-en-3.beta.-ol
- Ergost-8(14)-en-3-ol
- Ergost-8(14)-en-3-ol,5.alpha.)-
- (3beta,5alpha,24S)-Ergost-8(14)-en-3-ol
- DTXSID10310283
- DTXSID70871800
- 5alpha-Ergost-8(14)-en-3beta-ol
- NSC224270
- alpha-Ergostenol
- AWYDNKRGSOPYQB-ZHYOCZQLSA-N
- NSC-224270
- 5alpha-Ergosta-8(14)-ene-3beta-ol
- 632-32-6
- UNII-Z3RI2342BX
- C19652
- (3.BETA.,5.ALPHA.)-ERGOST-8(14)-EN-3-OL
- (3S,5S,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- delta8(14)-Ergostenol
- Ergost-8(14)-en-3beta-ol
- Q27294955
- .ALPHA.-ERGOSTENOL [MI]
- LMST01030113
- CHEBI:181925
- HY-N12501
- CS-0926322
- Ergost-8(14)-en-3-ol #
- Z3RI2342BX
- alpha-Ergostenol [MI]
- .DELTA.8(14)-Ergostenol
- SCHEMBL4429572
- DTXCID70261409
- TS-10194
- Ergost-8(14)-en-3-ol, (3beta,5alpha)-
- (3S,5S,9R,10S,13R,17R)-17-((2R,5S)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
-
- Inchi: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-22,24,26,29H,7-17H2,1-6H3
- Chiave InChI: AWYDNKRGSOPYQB-UHFFFAOYSA-N
- Sorrisi: CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
Proprietà calcolate
- Massa esatta: 400.37074
- Massa monoisotopica: 400.370516150g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 632
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.2
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.9575 (rough estimate)
- Punto di fusione: 130-131°
- Punto di ebollizione: 463.29°C (rough estimate)
- Indice di rifrazione: 1.5100 (estimate)
- PSA: 20.23
- Rotazione specifica: D16 +11° (c = 0.9 in methanol); 546 -10.2° (c = 1 in methanol)
delta8(14)-Ergostenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN7070-1mg |
Ergostenol |
632-32-6 | 98.21% | 1mg |
¥ 1300 | 2024-07-20 | |
| TargetMol Chemicals | TN7070-5mg |
Ergostenol |
632-32-6 | 98.21% | 5mg |
¥ 2920 | 2024-07-20 | |
| TargetMol Chemicals | TN7070-10mg |
Ergostenol |
632-32-6 | 98.21% | 10mg |
¥ 4320 | 2024-07-20 | |
| TargetMol Chemicals | TN7070-25mg |
Ergostenol |
632-32-6 | 98.21% | 25mg |
¥ 6880 | 2024-07-20 | |
| TargetMol Chemicals | TN7070-50mg |
Ergostenol |
632-32-6 | 98.21% | 50mg |
¥ 9330 | 2024-07-20 | |
| TargetMol Chemicals | TN7070-100mg |
Ergostenol |
632-32-6 | 98.21% | 100mg |
¥ 12500 | 2024-07-20 | |
| TargetMol Chemicals | TN7070-200mg |
Ergostenol |
632-32-6 | 98.21% | 200mg |
¥ 26654 | 2023-09-15 | |
| TargetMol Chemicals | TN7070-1 mg |
Ergostenol |
632-32-6 | 98.21% | 1mg |
¥ 1,300 | 2023-07-11 | |
| TargetMol Chemicals | TN7070-5 mg |
Ergostenol |
632-32-6 | 98.21% | 5mg |
¥ 2,925 | 2023-07-11 | |
| TargetMol Chemicals | TN7070-10 mg |
Ergostenol |
632-32-6 | 98.21% | 10mg |
¥ 4,387 | 2023-07-11 |
delta8(14)-Ergostenol Letteratura correlata
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso